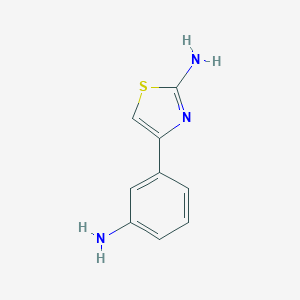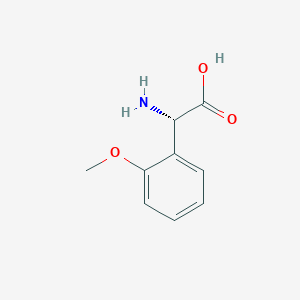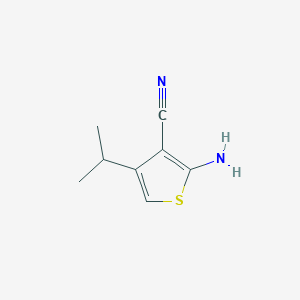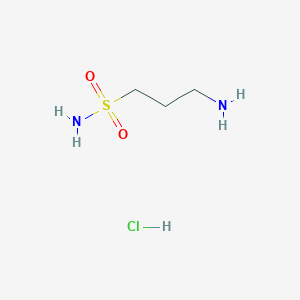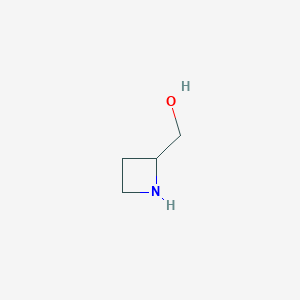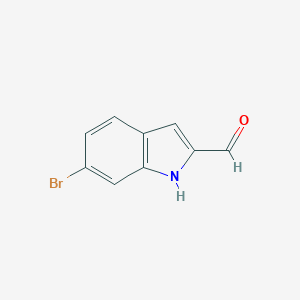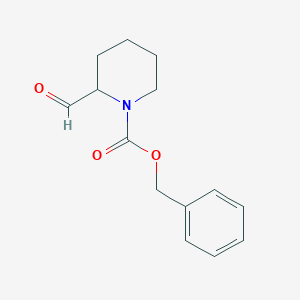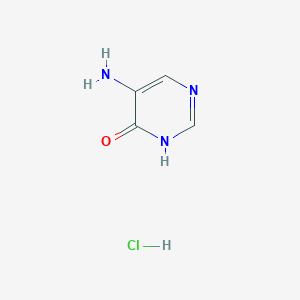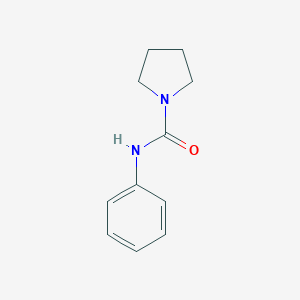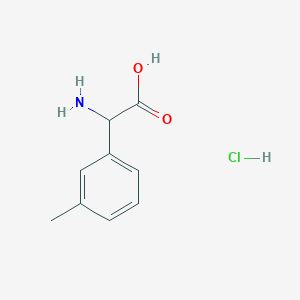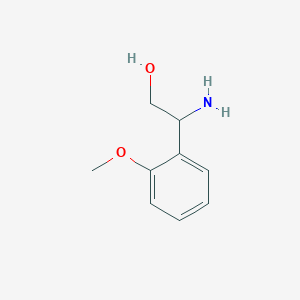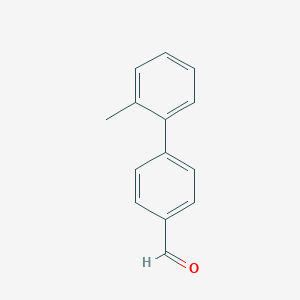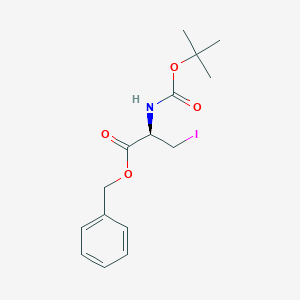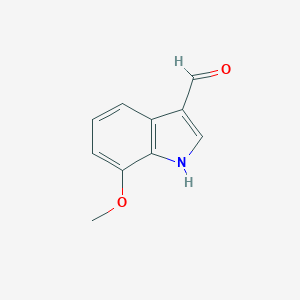
7-Methoxy-3-indolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .
Molecular Structure Analysis
The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .
Chemical Reactions Analysis
Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis Methods
- The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).
Mechanochemical Synthesis
- Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "7-Methoxy-3-indolecarboxaldehyde". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).
Nucleophilic Substitution Reactions
- "7-Methoxy-3-indolecarboxaldehyde" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).
Antimicrobial Properties
- Indole derivatives, including those related to "7-Methoxy-3-indolecarboxaldehyde", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-indolecarboxaldehyde | |
CAS RN |
109021-59-2 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

